N,N'-Diethyl-2-butene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butene-1,4-diamine, N,N’-diethyl- is an organic compound with the molecular formula C8H18N2. It is a colorless liquid that features both amine and alkene functional groups. This compound is known for its low toxicity and is soluble in organic solvents such as alcohols and ethers but insoluble in water .
Preparation Methods
2-Butene-1,4-diamine, N,N’-diethyl- is typically synthesized through the aldol condensation reaction of diethyl succinate with ethylenediamine under basic conditions. The reaction is carried out in ethanol as a solvent . Industrial production methods involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Butene-1,4-diamine, N,N’-diethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated diamines.
Scientific Research Applications
2-Butene-1,4-diamine, N,N’-diethyl- has several scientific research applications:
Biology: The compound is studied for its potential use in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the production of plastic additives, bactericides, and photosensitive materials.
Mechanism of Action
The mechanism of action of 2-Butene-1,4-diamine, N,N’-diethyl- involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with biological molecules, while the alkene group can participate in addition reactions. These interactions can affect the function of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2-Butene-1,4-diamine, N,N’-diethyl- can be compared with similar compounds such as:
N,N’-Diethyl-1,4-butanediamine: This compound lacks the double bond present in 2-Butene-1,4-diamine, N,N’-diethyl-, making it more saturated and less reactive in certain chemical reactions.
N,N’-Diethyl-2-butene-1,4-diamine: This is a geometric isomer with different spatial arrangement of atoms, leading to variations in reactivity and physical properties.
2-Butene-1,4-diamine, N,N’-diethyl- stands out due to its unique combination of amine and alkene functional groups, making it versatile for various chemical transformations and applications.
Properties
CAS No. |
112-21-0 |
---|---|
Molecular Formula |
C8H18N2 |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
N,N'-diethylbut-2-ene-1,4-diamine |
InChI |
InChI=1S/C8H18N2/c1-3-9-7-5-6-8-10-4-2/h5-6,9-10H,3-4,7-8H2,1-2H3 |
InChI Key |
YWWSWEIXJXYQJB-UHFFFAOYSA-N |
Isomeric SMILES |
CCNC/C=C/CNCC |
SMILES |
CCNCC=CCNCC |
Canonical SMILES |
CCNCC=CCNCC |
23028-85-5 112-21-0 |
|
Pictograms |
Corrosive |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.